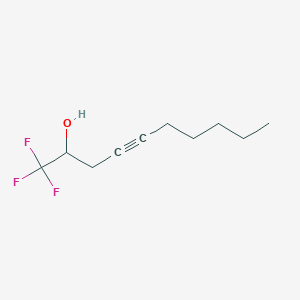

1,1,1-Trifluorodec-4-yn-2-ol

Overview

Description

Molecular Structure Analysis

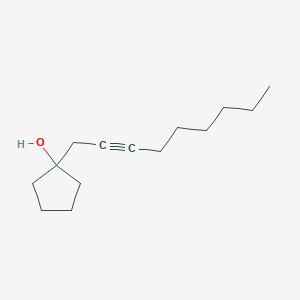

The molecular structure of 1,1,1-Trifluorodec-4-yn-2-ol consists of 10 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom. For more detailed structural analysis, specialized tools and techniques such as X-ray crystallography or NMR spectroscopy are typically used .Scientific Research Applications

Synthesis of Luminescent Nanoparticles

A novel approach was developed to obtain water-dispersible, ligand-free, brightly upconverting lanthanide-doped nanoparticles (Ln-UCNPs). The synthesis utilized thermal decomposition of metal trifluoroacetates, demonstrating how modifications at the molecular level (e.g., using trifluoroacetate precursors) can influence the properties of the resulting nanoparticles, such as luminescence, when dispersed in different solvents like toluene and water. These nanoparticles are promising for biofunctionalization, targeting, and drug delivery applications due to their enhanced luminescence controlled by environmental factors such as pH and isotope effects (Bogdan et al., 2011).

Organic Synthesis Innovations

Research into the condensation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with phosphorus ylides has led to new synthetic pathways for β-trifluoromethylpyrroles, showcasing the utility of trifluoroacetyl derivatives in facilitating novel ring transformations. This method highlights a route for generating complex structures with trifluoromethyl groups, useful in pharmaceuticals and materials science (Saijo et al., 2010).

Photoredox Catalysis

Studies on the catalytic fluoromethylation of carbon-carbon multiple bonds using photoredox systems have unveiled efficient methods for introducing trifluoromethyl (CF3) and difluoromethyl (CF2H) groups into various molecular skeletons. This research is particularly relevant for designing pharmaceuticals and agrochemicals, demonstrating the importance of such fluoroalkyl groups in enhancing the properties of organic molecules (Koike & Akita, 2016).

Electrophilic Reagents Development

The development of shelf-stable electrophilic reagents for trifluoromethylthiolation represents a significant advancement in the field of organic synthesis. These reagents facilitate the late-stage functionalization of molecules with trifluoromethylthio groups, which are valuable for their lipophilicity and electron-withdrawing properties, enhancing drug molecule stability and permeability (Shao et al., 2015).

Fluorinated Sensor Development

Incorporation of fluorinated moieties into sensor technologies, such as the development of a fluorine-labeled 2'-deoxynucleoside for (19)F NMR spectroscopic detection of DNA and RNA secondary structures, demonstrates the utility of fluorinated compounds in enhancing the sensitivity and selectivity of biochemical sensors. This advancement allows for the monitoring of complex biological processes with minimal impact on the stability of the nucleic acid models (Granqvist & Virta, 2014).

Properties

IUPAC Name |

1,1,1-trifluorodec-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h9,14H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFJEVMYMYBEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)

![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)

![Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate](/img/structure/B1531760.png)

![1-(prop-2-yn-1-yl)-1H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1531764.png)

![4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531767.png)

![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1531768.png)

![4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531769.png)

![N-[(1R,2R)-2-fluorocyclohexyl]-3,4-dimethylaniline](/img/structure/B1531774.png)